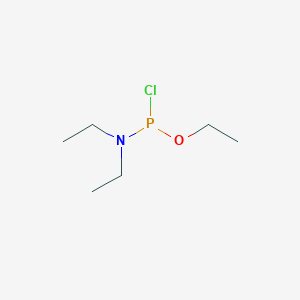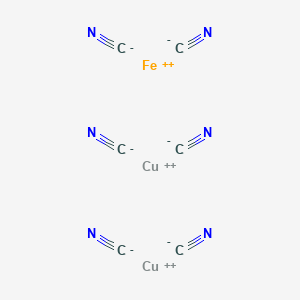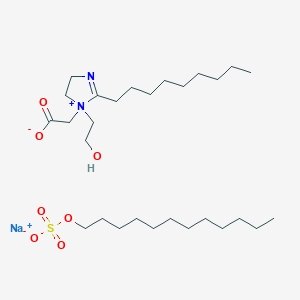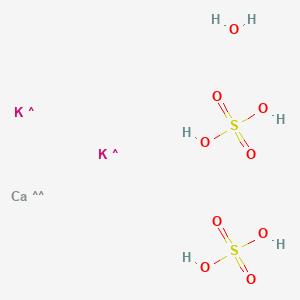
Thallium telluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium telluride (Tl₂Te) is a chemical compound composed of thallium and telluriumThis compound is related to the structure of Tl₅Te₃ and has been confirmed through differential scanning calorimetry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thallium telluride can be synthesized through various methods, including solid-state reactions and chemical vapor transport. One common method involves heating a stoichiometric mixture of thallium and tellurium in a sealed quartz tube under an inert atmosphere. The reaction typically occurs at high temperatures, around 500-600°C, to ensure complete formation of the compound .
Industrial Production Methods: Industrial production of this compound often involves similar high-temperature synthesis methods. The process may include additional purification steps such as zone refining to achieve high purity levels required for specific applications. The use of inert atmospheres, such as argon or nitrogen, is crucial to prevent oxidation during the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Thallium telluride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with halogens to form thallium halides and tellurium halides. It also reacts with strong acids and bases, leading to the formation of different thallium and tellurium compounds .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogens or other reactive non-metals.
Major Products: The major products formed from these reactions include thallium halides (e.g., thallium chloride, thallium bromide) and tellurium halides (e.g., tellurium tetrachloride) .
Applications De Recherche Scientifique
Thallium telluride has a wide range of scientific research applications:
Chemistry: It is used in the study of phase equilibria and thermodynamic properties of thallium compounds.
Biology and Medicine: Thallium isotopes, particularly thallium-201, are used in medical imaging, such as cardiovascular scintigraphy and tumor detection.
Industry: this compound is used in the production of infrared detectors and thermoelectric materials.
Mécanisme D'action
The mechanism by which thallium telluride exerts its effects is primarily related to its electronic and structural properties. This compound can interact with various molecular targets, including enzymes and cellular structures, by mimicking the behavior of potassium ions. This can disrupt cellular processes such as ribosome stabilization and muscle contraction . Additionally, this compound’s ability to form complexes with other molecules can lead to interference with DNA synthesis and cell division .
Comparaison Avec Des Composés Similaires
Thallium telluride can be compared with other tellurides and thallium compounds:
Similar Compounds:
Uniqueness: this compound’s unique combination of thallium and tellurium gives it distinct electronic properties, making it particularly valuable in specialized applications such as high-temperature superconductors and advanced optoelectronic devices .
Propriétés
InChI |
InChI=1S/Te.2Tl |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLBIGWNGQFXNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te].[Tl].[Tl] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TeTl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311776 |
Source


|
| Record name | Thallium telluride (Tl2Te) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12040-13-0 |
Source


|
| Record name | Thallium telluride (Tl2Te) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12040-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallium telluride (Tl2Te) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dithallium telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)








